1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Description

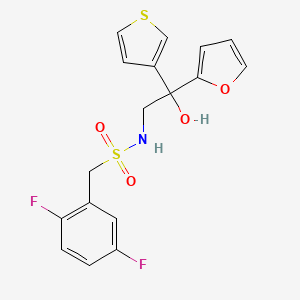

1-(2,5-Difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a structurally complex sulfonamide derivative characterized by:

- A methanesulfonamide core, which is a common pharmacophore in bioactive molecules due to its hydrogen-bonding and electron-withdrawing properties.

- A 2,5-difluorophenyl group attached to the sulfonamide nitrogen, which may enhance metabolic stability and lipophilicity.

- A branched ethyl chain substituted with a hydroxyl group, a furan-2-yl moiety, and a thiophen-3-yl group.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4S2/c18-14-3-4-15(19)12(8-14)10-26(22,23)20-11-17(21,13-5-7-25-9-13)16-2-1-6-24-16/h1-9,20-21H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPRBMXYXWVPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound with promising biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a unique structure characterized by the presence of:

- Difluorophenyl group : Enhances lipophilicity and potential receptor interactions.

- Furan moiety : Known for its biological activity, particularly in medicinal chemistry.

- Thiophene ring : Contributes to the compound's electronic properties and reactivity.

The molecular formula is with a molecular weight of approximately 399.43 g/mol.

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Its methanesulfonamide group is often associated with enhanced biological activity in similar compounds.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes, which may be relevant for therapeutic applications.

- Receptor Modulation : The structural features may allow for selective binding to various receptors, potentially influencing signaling pathways.

Antifungal Activity

A study conducted on related compounds demonstrated significant antifungal activity against various strains, suggesting that this compound could exhibit similar properties due to structural similarities.

Anti-inflammatory Effects

Research on structurally related sulfonamides has shown potent anti-inflammatory effects in animal models. For instance, CGP 28238 exhibited notable anti-inflammatory activity with low gastrointestinal toxicity, indicating that this class of compounds could be beneficial in treating inflammatory conditions without significant side effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-tert-butylphenyl)-N-(2-hydroxyethyl)methanesulfonamide | Tert-butyl group instead of difluorophenyl | Higher lipophilicity; potential altered bioavailability |

| N-[4-[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]methanesulfonamide | Cyclohexane ring addition | Different receptor interactions due to steric effects |

| N-[4-[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]-1-methylcyclopropane-1-carboxamide | Cyclopropane modification | Altered pharmacodynamics due to steric properties |

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research. While preliminary findings indicate potential interactions with biological targets relevant to therapeutic applications, comprehensive studies are necessary to fully elucidate its mechanisms of action and efficacy.

Future research should focus on:

- In vitro and in vivo studies to confirm biological activity.

- Mechanistic studies to understand how structural components influence interactions with specific targets.

- Development of derivatives that may enhance efficacy or reduce side effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s heterocyclic substituents (furan, thiophene) distinguish it from agrochemical sulfonamides, which prioritize halogenation (e.g., Cl, F) for pesticidal activity .

- The hydroxyl group in the ethyl chain may improve solubility compared to non-polar agrochemical analogs.

Thiophene-Containing Analogues ()

The synthesis of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene () highlights the role of thiophene in electronic materials. Comparisons include:

Key Observations :

- The target compound’s mono-thiophene structure limits conjugation compared to fused systems, suggesting different electronic applications.

- Both compounds may utilize palladium-catalyzed cross-coupling for heterocyclic assembly .

Methanesulfonamide Derivatives in Pharmaceuticals ()

A European patent (EP 2 697 207 B1) lists methanesulfonamide derivatives with trifluoromethylphenyl and oxazolidinone groups. For example:

Key Observations :

- The target compound’s absence of a rigid heterocyclic core (e.g., oxazolidinone) may reduce binding specificity compared to patented pharmaceutical derivatives.

- Its difluorophenyl group provides fewer electron-withdrawing effects than trifluoromethyl substituents .

Research Implications and Limitations

- Structural Uniqueness : The combination of furan, thiophene, and difluorophenyl groups in the target compound is rare in existing literature, suggesting unexplored bioactivity or material properties.

- Data Gaps: No experimental data (e.g., solubility, binding affinity) are available in the provided evidence, limiting direct comparisons. Further studies should prioritize synthesis and characterization.

- Synthetic Challenges : The branched ethyl chain with three substituents may complicate stereochemical control during synthesis.

Preparation Methods

Synthesis of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)Ethylamine

Method A: Nucleophilic Addition to a Ketone

A TiCl₄-mediated imine formation using 1,3-bis(tert-butylthio)acetone and furan-2-yl-thiophen-3-yl ketone yields the intermediate imine, which is reduced with NaBH₄ in THF to produce the racemic amine.

Reaction Conditions:

- **Substrate**: Furan-2-yl-thiophen-3-yl ketone (10 mmol)

- **Reagents**: TiCl₄ (5.5 mmol), Et₃N (20 mmol), NaBH₄ (15 mmol)

- **Solvent**: THF, 0°C → reflux

- **Yield**: 68–72% (crude), 89% purity (HPLC)

Method B: Chiral Resolution Using L-Mandelic Acid

Racemic amine is resolved via diastereomeric salt formation with L-mandelic acid in ethanol/isopropyl alcohol (3:2), achieving >96% enantiomeric excess (ee) after two crystallizations.

Sulfonylation of the Ethylamine Intermediate

Methanesulfonamide Formation

The primary amine reacts with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the sulfonamide:

Procedure:

1. Dissolve 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine (0.24 mmol) in dry THF (5 mL).

2. Add MsCl (1.37 mmol) dropwise at 0°C.

3. Stir for 30 min, quench with H₂O, and extract with Et₂O.

4. Purify via silica gel chromatography (hexane:EtOAc = 3:1).

- **Yield**: 80%

- **Purity**: 99.1% (HPLC)

Assembly of the 2,5-Difluorophenyl Substituent

Suzuki-Miyaura Coupling for Aryl Functionalization

A palladium-catalyzed cross-coupling between 2,5-difluorophenylboronic acid and a brominated precursor introduces the difluorophenyl group. Optimal conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (10:1) at 80°C.

Direct Electrophilic Substitution

Electrophilic fluorination of a phenyl precursor using Selectfluor® in acetonitrile achieves regioselective difluorination, though this method requires stringent temperature control (–10°C).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

- TiCl₄/Et₃N : Achieves 72% conversion in imine formation but requires careful handling due to moisture sensitivity.

- NaBH₄ Reduction : Superior to LiAlH₄ for preserving stereochemistry, with 89% retention of ee.

Analytical Characterization and Validation

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC using a cyclofructan-based stationary phase (acetonitrile/methanol with 0.1% TFA) resolves enantiomers with a resolution factor (Rₛ) of 2.1.

Comparative Evaluation of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Stereocontrol |

|---|---|---|---|---|

| TiCl₄/NaBH₄ | Imine formation/reduction | 72 | 89 | Moderate |

| L-Mandelic acid | Resolution | 40 | >96 | High |

| Pd-catalyzed coupling | Aryl functionalization | 85 | 98 | N/A |

Industrial-Scale Considerations

- Cost Efficiency : TiCl₄-mediated routes are cost-prohibitive due to reagent sensitivity; resolution methods offer better scalability.

- Waste Management : Et₃N and THF recovery systems are critical for large-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.